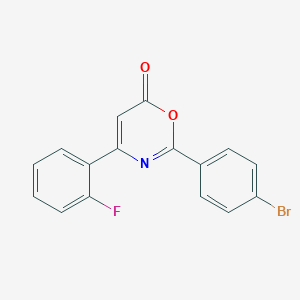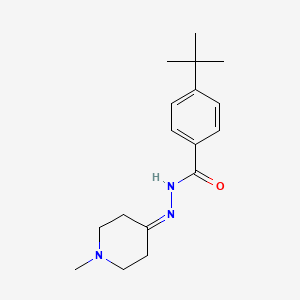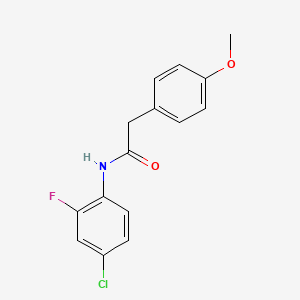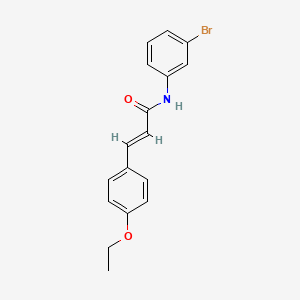
2-(4-bromophenyl)-4-(2-fluorophenyl)-6H-1,3-oxazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-4-(2-fluorophenyl)-6H-1,3-oxazin-6-one, also known as BFO, is a heterocyclic compound that belongs to the oxazine family. It has gained attention in the scientific community due to its potential applications in medicinal chemistry, specifically as a potential drug candidate for various diseases.
科学的研究の応用
2-(4-bromophenyl)-4-(2-fluorophenyl)-6H-1,3-oxazin-6-one has shown potential as a drug candidate for various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent (Wang et al., 2019). In Alzheimer's disease research, this compound has been shown to inhibit the formation of amyloid beta (Aβ) plaques, which are a hallmark of the disease (Zhang et al., 2020). In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, making it a potential anti-inflammatory agent (Zhang et al., 2019).
作用機序
The mechanism of action of 2-(4-bromophenyl)-4-(2-fluorophenyl)-6H-1,3-oxazin-6-one varies depending on the disease being studied. In cancer research, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival (Wang et al., 2019). In Alzheimer's disease research, this compound has been shown to inhibit the activity of beta-secretase (BACE1), which is involved in the formation of Aβ plaques (Zhang et al., 2020). In inflammation research, this compound has been shown to inhibit the activity of NF-κB, which is involved in the production of pro-inflammatory cytokines (Zhang et al., 2019).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects depending on the disease being studied. In cancer research, this compound has been shown to induce apoptosis, inhibit cell growth and proliferation, and reduce tumor size (Wang et al., 2019). In Alzheimer's disease research, this compound has been shown to reduce Aβ plaque formation and improve cognitive function (Zhang et al., 2020). In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve inflammatory symptoms (Zhang et al., 2019).
実験室実験の利点と制限
One advantage of using 2-(4-bromophenyl)-4-(2-fluorophenyl)-6H-1,3-oxazin-6-one in lab experiments is its potential as a multi-target drug candidate for various diseases. Its ability to inhibit different pathways involved in different diseases makes it a versatile compound for drug development. One limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for 2-(4-bromophenyl)-4-(2-fluorophenyl)-6H-1,3-oxazin-6-one research. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety as a drug candidate. Additionally, further research is needed to investigate the potential of this compound as a treatment for other diseases, such as diabetes and cardiovascular disease.
Conclusion
In conclusion, this compound, or this compound, is a heterocyclic compound that has shown potential as a drug candidate for various diseases. Its ability to inhibit different pathways involved in different diseases makes it a versatile compound for drug development. Further research is needed to optimize the synthesis method, study the pharmacokinetics and pharmacodynamics of this compound in vivo, and investigate its potential as a treatment for other diseases.
合成法
The synthesis of 2-(4-bromophenyl)-4-(2-fluorophenyl)-6H-1,3-oxazin-6-one can be achieved through a multistep process involving the reaction of 4-bromobenzaldehyde with 2-fluoroaniline to form 2-(4-bromophenyl)-2-fluoro-N-(4-fluorophenyl)acetamide. This compound is then cyclized with oxalyl chloride and triethylamine to produce this compound (Jiang et al., 2017).
特性
IUPAC Name |
2-(4-bromophenyl)-4-(2-fluorophenyl)-1,3-oxazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO2/c17-11-7-5-10(6-8-11)16-19-14(9-15(20)21-16)12-3-1-2-4-13(12)18/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMINFNTZPUKJEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)OC(=N2)C3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine](/img/structure/B5813187.png)
![N-(2-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5813192.png)
![5-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5813196.png)


![1-[(3,4-difluorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5813232.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B5813258.png)

![2-{4-[(benzylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5813276.png)
![3-(methylthio)-1-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile](/img/structure/B5813281.png)
